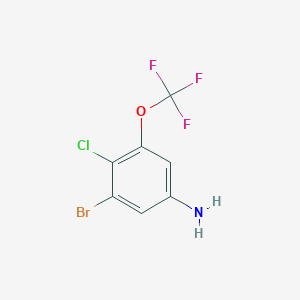
3-Bromo-4-chloro-5-(trifluoromethoxy)aniline
Overview
Description
3-Bromo-4-chloro-5-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4BrClF3NO . It is used as a primary and secondary intermediate in chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, chloro, trifluoromethoxy, and aniline groups .Physical And Chemical Properties Analysis
This compound is a colorless to light yellow clear liquid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Material Science and Optical Properties
A study by Revathi et al. (2017) explored the vibrational analysis of related aniline derivatives, including 4-bromo-3-(trifluoromethyl)aniline, using both experimental techniques and theoretical computations. This research highlighted the impact of substituent effects on the vibrational spectra and molecular properties, such as hyperconjugation interactions and molecular electrostatic potential surfaces. These findings suggest potential applications in nonlinear optical (NLO) materials due to the significant electronic effects imparted by the trifluoromethoxy and halogen groups (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Organic Synthesis
The synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, as described by Ding Zhi-yuan (2011), showcases the chemical's utility as an important agrochemical intermediate. The study presents an optimized synthesis process, achieving high yields and purity, indicating its value in producing compounds with specific halogen and trifluoromethoxy functional groups (Ding Zhi-yuan, 2011).
Polymer Chemistry
Research on epoxy systems with improved water resistance by Johncock and Tudgey (1983) evaluated the impact of halogen-substituted aniline derivatives on the water absorption of epoxy resins. Their work demonstrated that incorporating bromo, chloro, and trifluoromethyl substituents significantly reduces water absorption, indicating the utility of 3-Bromo-4-chloro-5-(trifluoromethoxy)aniline in developing advanced polymer materials with enhanced durability (Johncock & Tudgey, 1983).
Transition Metal-Free Synthesis
Staudt, Cetin, and Bunch (2022) presented a transition metal-free synthesis method for meta-bromo- and meta-trifluoromethylanilines, showcasing a new pathway to synthesize anilines with challenging substitution patterns. This method highlights the potential for developing more sustainable and efficient synthesis routes for compounds with similar functional groups, including this compound (Staudt, Cetin, & Bunch, 2022).
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-chloro-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-4-1-3(13)2-5(6(4)9)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSLQBDCPAVTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloroacetate](/img/structure/B1461061.png)
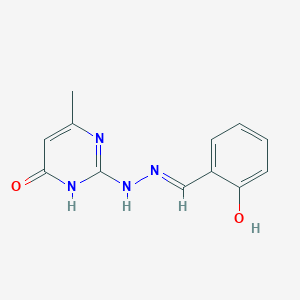
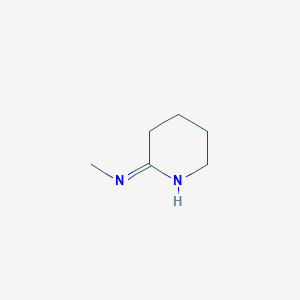
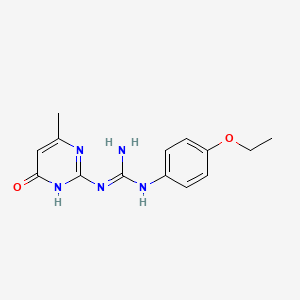
![2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1461066.png)

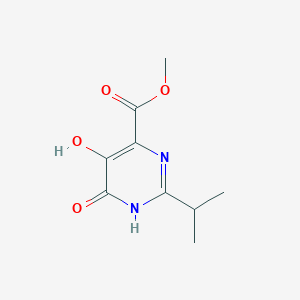
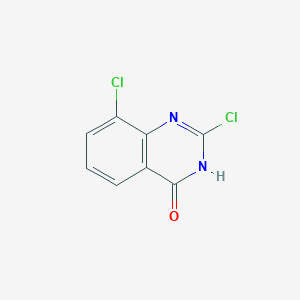
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1461072.png)
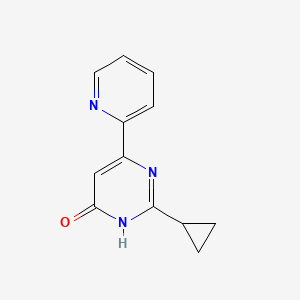

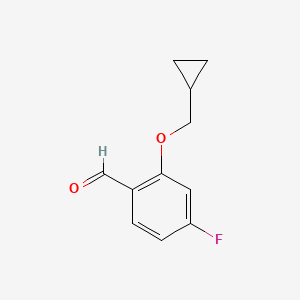

![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1461080.png)